molecular formula C11H14N2O3 B1458804 ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate CAS No. 2098136-65-1

ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate

Cat. No.: B1458804
CAS No.: 2098136-65-1
M. Wt: 222.24 g/mol
InChI Key: SJKWCFFBCZQIMW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate is a synthetic organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagent.

    Esterification: The final step involves esterification to introduce the ethyl acetate moiety. This can be achieved using reagents like ethyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions may yield reduced forms of the pyridazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potentially useful in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetate: Similar structure but with a phenyl group instead of a cyclopropyl group.

    Ethyl 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetate: Contains a methyl group instead of a cyclopropyl group.

Uniqueness

Ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)7-13-10(14)6-5-9(12-13)8-3-4-8/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKWCFFBCZQIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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